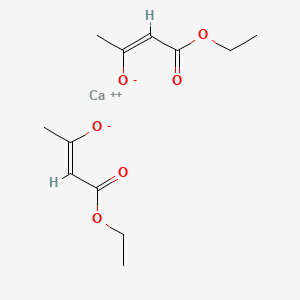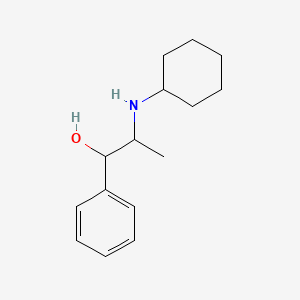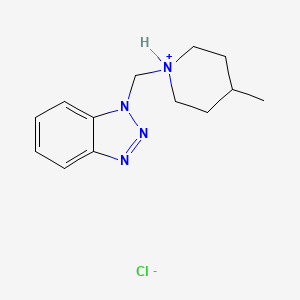![molecular formula C13H7NO B13737572 Furo[2,3,4,5-lmn]phenanthridine CAS No. 203-68-9](/img/structure/B13737572.png)
Furo[2,3,4,5-lmn]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3,4,5-lmn]phenanthridine is a heterocyclic compound that features a fused ring system incorporating both furan and phenanthridine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3,4,5-lmn]phenanthridine typically involves cyclization reactions. One common method is the photochemically-mediated cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another approach involves the use of 2-isocyanobiaryls in metal-free cyclization reactions, which can be catalyzed by various organic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3,4,5-lmn]phenanthridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound-oxide, while reduction could produce a fully hydrogenated derivative.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of furo[2,3,4,5-lmn]phenanthridine in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. This compound can also interact with specific proteins, such as penicillin-binding proteins in bacteria, altering cell wall synthesis and increasing cell permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound known for its DNA-binding properties and use in fluorescent dyes.
Acridine: Another isomer of phenanthridine, also used in DNA-binding applications.
Pyrido[2,3,4,5-lmn]phenanthridine: Similar in structure but with a nitrogen atom in the ring, used in organic solar cells.
Uniqueness
Furo[2,3,4,5-lmn]phenanthridine is unique due to the presence of the furan ring, which imparts different electronic properties compared to its nitrogen-containing analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and certain medicinal applications.
Eigenschaften
CAS-Nummer |
203-68-9 |
|---|---|
Molekularformel |
C13H7NO |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
15-oxa-6-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C13H7NO/c1-3-8-7-14-9-4-2-6-11-13(9)12(8)10(5-1)15-11/h1-7H |
InChI-Schlüssel |
FFZONLNBFDWYGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C3C=CC=C4C3=C2C(=C1)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


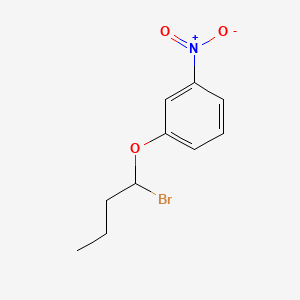
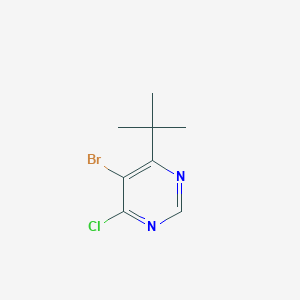
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
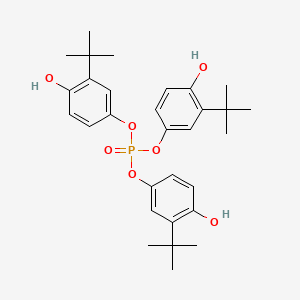
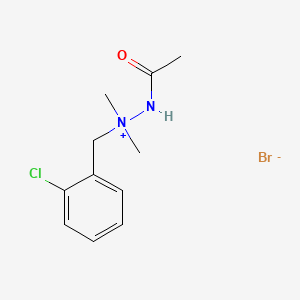
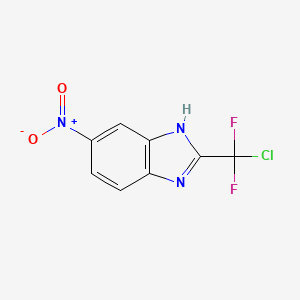
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

